Product packaging for Methyl beta-D-xylopyranoside(Cat. No.:CAS No. 612-05-5)

Methyl beta-D-xylopyranoside

Cat. No.: B147805
CAS No.: 612-05-5
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-JGWLITMVSA-N
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Description

Significance of Methyl beta-D-xylopyranoside in Carbohydrate Chemistry and Biochemistry

The significance of this compound stems from its fundamental nature as a simple glycoside. In biochemistry, it plays a crucial role in studying the synthesis and function of complex carbohydrates like proteoglycans and glycosaminoglycans. Research has shown that the presence of this compound can significantly influence the production of these molecules in cell cultures. For instance, in human endothelial cells, it has been observed to decrease the incorporation of labeled proteoglycans into the extracellular matrix by approximately 70%. ebi.ac.ukebi.ac.uk It also stimulates the secretion of glycosaminoglycan chains, particularly chondroitin (B13769445) sulfate (B86663), into the cell culture medium. ebi.ac.ukebi.ac.uk This property makes it an invaluable tool for investigating the roles of proteoglycans in processes such as cell adhesion and the formation of the extracellular matrix. ebi.ac.ukebi.ac.uk

In carbohydrate chemistry, this compound is frequently used as a model substrate or starting material. Its structure is ideal for studying the regioselectivity of various chemical reactions, such as acylation. nih.gov Researchers have investigated selective pivaloylations of this compound to understand the relative reactivity of its different hydroxyl groups. nih.govresearchgate.net Furthermore, it is used in the development and assessment of protecting groups, which are essential for the multi-step synthesis of complex carbohydrates. scbt.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com The compound also serves as a substrate for various enzymes, including glycoside hydrolases like β-xylosidase, allowing for detailed kinetic and mechanistic studies. medchemexpress.comasm.org

Overview of Research Trajectories and Applications of this compound

Research involving this compound has followed several key trajectories. A significant area of application is in enzymology, where it is used to probe the function of carbohydrate-active enzymes. It serves as a substrate for β-xylosidases, enzymes that break down xylan (B1165943), a major component of plant biomass. asm.org Studies use derivatives like p-nitrophenyl-β-D-xylopyranoside to measure enzyme activity, as the release of p-nitrophenol can be easily monitored. asm.org Its ability to induce the expression of enzymes like xylanase in certain microorganisms has also been noted. sigmaaldrich.com

Another major research avenue is its use in synthetic organic chemistry. It has been employed in studies to assess versatile protecting groups like tetraisopropyldisiloxane-1,3-diyl for pentopyranosides. scbt.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com It has also been a key molecule in investigations of enzyme-catalyzed reactions in organic solvents, such as transacetylations catalyzed by acetylxylan esterase. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The synthesis of isotopically labeled versions, such as methyl alpha- and beta-D-xylopyranoside-5-18O, has been developed for use in mechanistic studies of enzymes. nih.gov

Furthermore, its biological effects on the extracellular matrix have made it a tool in cell biology. By inhibiting the assembly of proteoglycans, it allows researchers to study the consequences of depleting the extracellular matrix of these molecules, impacting phenomena like cell adhesion and detachment. ebi.ac.uk The determination of its precise three-dimensional structure in solution using advanced NMR techniques further demonstrates its role as a model compound for developing new analytical methodologies in structural chemistry. ebi.ac.uksigmaaldrich.com

Fundamental Role of this compound as a Glycoside and Xylose Derivative

Chemically, this compound is defined as a methyl glycoside. ebi.ac.uknih.gov This means it is formed from a sugar (in this case, xylose) where a methyl group has replaced the hydrogen atom of the anomeric hydroxyl group. ebi.ac.uknih.gov The "beta" designation refers to the stereochemistry at the anomeric carbon (C1), indicating that the methoxy (B1213986) group is oriented in the same direction as the C4 substituent in the pyranose ring's chair conformation.

It is functionally and structurally related to beta-D-xylose, making it a xylose derivative. ebi.ac.uknih.gov Xylose is a five-carbon aldose sugar (a pentose) and a key constituent of hemicellulose in plant biomass. mdpi.com The pyranoside part of the name indicates that the xylose is in its six-membered ring form (a pyranose ring). nih.gov By converting the anomeric hydroxyl group into a methyl ether, the molecule is stabilized and locked in the beta-configuration, preventing it from opening into its linear form or converting to the alpha-anomer. This stability makes it a reliable substrate and structural model for chemical and biochemical research.

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C6H12O5 sigmaaldrich.comnih.govbiosynth.com
Molecular Weight 164.16 g/mol sigmaaldrich.comnih.govbiosynth.com
Appearance White to off-white crystalline powder chemicalbook.comsigmaaldrich.com
Melting Point 155-158 °C sigmaaldrich.com
Boiling Point 314.00 °C biosynth.com
Solubility Water: 100 mg/mL sigmaaldrich.com

| Optical Activity | [α]20/D -66.5 to -64.5 (c=10 in water) | sigmaaldrich.com |

Table 2: Identifiers for this compound

Identifier Type Identifier Source(s)
CAS Number 612-05-5 sigmaaldrich.comnih.govbiosynth.com
PubChem CID 11768891 nih.gov
ChEBI ID CHEBI:74863 ebi.ac.uknih.gov
EC Number 210-289-7 sigmaaldrich.com
IUPAC Name (2R,3R,4S,5R)-2-methoxyoxane-3,4,5-triol nih.gov
InChIKey ZBDGHWFPLXXWRD-JGWLITMVSA-N sigmaaldrich.comnih.gov

| SMILES | CO[C@H]1C@@HO | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B147805 Methyl beta-D-xylopyranoside CAS No. 612-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883469
Record name .beta.-D-Xylopyranoside, methyl
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612-05-5
Record name Methyl β-D-xylopyranoside
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name .beta.-D-Xylopyranoside, methyl
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .beta.-D-Xylopyranoside, methyl
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Record name Methyl β-D-xylopyranoside
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Advanced Synthetic Methodologies for Methyl Beta D Xylopyranoside and Its Derivatives

Chemoenzymatic Synthetic Routes to Methyl beta-D-xylopyranoside Analogues

Chemoenzymatic synthesis has emerged as a powerful strategy, leveraging the high selectivity of enzymes to overcome challenges associated with traditional chemical methods, such as the need for extensive protecting group manipulations. This approach combines the efficiency of chemical synthesis with the precision of biocatalysis.

Regioselective Enzymatic Acetylation and Deacetylation Strategies

Enzymes, particularly lipases and esterases, have proven to be highly effective in the regioselective acetylation and deacetylation of this compound and its derivatives. The ability of these enzymes to selectively acylate or deacylate specific hydroxyl groups on the sugar ring is a significant advantage.

The regioselectivity of enzymatic acetylation can be profoundly influenced by both the structure of the aglycon and the nature of the organic solvent used in the reaction. For instance, the acetylation of methyl β-D-xylopyranoside catalyzed by Lipase (B570770) PS in acetonitrile (B52724) exclusively yields the 3,4-diacetate. In contrast, the acetylation of octyl β-D-xylopyranoside under the same conditions results in a mixture of 2,4- and 3,4-diacetates. The solvent can further modulate this selectivity; in hexane, the ratio of 2,4- to 3,4-diacetate for the octyl analogue shifts significantly.

Enzymatic deacetylation offers a complementary approach for the preparation of partially acetylated xylopyranosides. Esterases isolated from rabbit serum have been shown to catalyze the hydrolysis of acylated methyl β-D-xylopyranosides. acs.org The rate and position of deacetylation are dependent on the nature and position of the acyl groups. For example, studies on the deacetylation of acetylated methyl glycosides by a cellulose (B213188) acetate (B1210297) esterase from Neisseria sicca SB demonstrated rapid deacetylation at the C-3 position of methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside, leading to the accumulation of the 2,4,6-triacetate in approximately 70% yield. mdpi.com Subsequent, slower deacetylation occurred at other positions. mdpi.com

Table 1: Regioselective Enzymatic Acetylation of Alkyl β-D-xylopyranosides Catalyzed by Lipase PS

SubstrateSolventProduct(s)Ratio
Methyl β-D-xylopyranosideAcetonitrile3,4-diacetateExclusive product
Octyl β-D-xylopyranosideAcetonitrile2,4- and 3,4-diacetates1.0:1.3
Octyl β-D-xylopyranosideHexane2,4- and 3,4-diacetates3.6:1.0

Application of Lipases in Chemoenzymatic Transformations

Lipases are a versatile class of enzymes widely employed in the chemoenzymatic synthesis of xylopyranoside derivatives due to their stability and activity in organic solvents. mdpi.com Lipase PS and Lipase PS-30 are among the commonly used lipases for these transformations. mdpi.com Their application extends to both regioselective acetylation and deacetylation reactions, providing access to a range of partially protected sugar derivatives that can serve as key intermediates in the synthesis of more complex molecules.

The choice of lipase can significantly impact the outcome of the reaction. For example, in the preparation of acetates of 4-nitrophenyl beta-D-xylopyranoside using lipase PS-30, the polarity of the organic solvent and the reaction time were found to affect not only the regioselectivity of di-O-acetylation but also the yields of the resulting monoacetates. mdpi.com This highlights the importance of optimizing reaction conditions for each specific transformation to achieve the desired product with high selectivity and yield. An efficient chemoenzymatic route to methyl 4-O-benzyl-2,3-anhydro-beta-D-lyxopyranoside, an important intermediate, has been developed starting from this compound, utilizing regioselective enzymatic acetylation and deacetylation steps catalyzed by Lipase PS. nih.gov

Chemical Synthesis Approaches for Acylated Methyl beta-D-xylopyranosides

While chemoenzymatic methods offer significant advantages, purely chemical approaches remain crucial for the synthesis of a wide variety of acylated this compound derivatives. These methods provide access to compounds that may not be readily obtainable through enzymatic routes.

Selective Pivaloylation and Acetylation under Controlled Conditions

The selective acylation of this compound with bulky acyl groups, such as the pivaloyl group, followed by acetylation of the remaining hydroxyl groups, is a well-established chemical strategy to obtain specifically substituted derivatives. The reaction conditions for pivaloylation can be controlled to yield partially pivaloylated products, which can then be subjected to acetylation. acs.org For instance, the reaction of methyl β-D-xylopyranoside with pivaloyl chloride under controlled conditions can lead to the formation of mono- and di-pivaloylated derivatives. These intermediates can then be acetylated to produce mixed acylated compounds like methyl 2,3-di-O-acetyl-4-O-pivaloyl-β-D-xylopyranoside. The structures of these complex acylated derivatives are typically confirmed using techniques such as 1H NMR spectroscopy. acs.org

Preparation of Functionalized Pentopyranoside Derivatives

Chemical synthesis provides access to a broad range of functionalized pentopyranoside derivatives with modifications at various positions of the sugar ring. For example, deoxy and deoxyfluoro analogues of di-O-acetylated methyl β-D-xylopyranoside have been synthesized. nih.gov These syntheses often proceed through 2,3-anhydropentopyranoside precursors. The key steps involve the transformation of methyl 2,3-anhydro-4-O-benzyl-beta-D-ribopyranoside into the corresponding lyxo-epoxide, followed by epoxide ring-opening through either hydride reduction or hydrofluorination to introduce the deoxy or deoxyfluoro functionality, respectively. nih.gov

Another example is the synthesis of methyl 2,3-di-O-acetyl-β-D-xylopyranoside, which can be achieved through a sequence involving the benzylation of methyl 2,3-anhydro-β-D-ribopyranoside, followed by alkaline hydrolysis, acetylation, and subsequent hydrogenolysis to remove the benzyl (B1604629) group.

Synthesis of Quaternary Ammonium (B1175870) Salt-Containing D-Xylopyranosides

A novel class of D-xylopyranoside derivatives containing a quaternary ammonium salt in the aglycone has been synthesized. nih.gov This involves the preparation of N-[2-(2′,3′,4′-tri-O-acetyl-α/β-d-xylopyranosyloxy)ethyl]ammonium bromides. The synthesis starts with the appropriate xyloside precursor, which is then reacted with a suitable amine to introduce the nitrogen atom, followed by quaternization and O-acetylation. nih.gov For example, the reaction of a bromoethyl xyloside derivative with trimethylamine, followed by O-acetylation, yields the corresponding N,N,N-trimethylammonium bromide derivative. nih.gov These compounds are notable for their water solubility. nih.gov

Table 2: Synthesis of Selected Functionalized this compound Derivatives

DerivativeSynthetic ApproachKey Intermediates/Reagents
Methyl 2,3-di-O-acetyl-4-O-pivaloyl-β-D-xylopyranosideSelective pivaloylation followed by acetylationPivaloyl chloride, Acetic anhydride (B1165640)
Methyl 2-deoxy-2-fluoro-3,4-di-O-acetyl-β-D-xylopyranosideEpoxide ring-opening of anhydro-precursorMethyl 2,3-anhydro-4-O-benzyl-β-D-lyxopyranoside, Hydrofluorination
N-[2-(2′,3′,4′-tri-O-acetyl-β-d-xylopyranosyloxy)ethyl]-N,N,N-trimethylammonium bromideQuaternization of an aminoethyl xyloside derivative2-Bromoethyl β-D-xylopyranoside, Trimethylamine, Acetic anhydride

Strategic Use of this compound as a Glycosyl Donor in Glycoside Synthesis

The strategic utilization of methyl β-D-xylopyranoside as a glycosyl donor in the synthesis of more complex glycosides presents a significant challenge in carbohydrate chemistry. Methyl glycosides are generally characterized by their high stability, a feature attributed to the strong anomeric C-O bond. This stability makes the anomeric methyl group a poor leaving group under typical glycosylation conditions, thus rendering methyl β-D-xylopyranoside itself an unreactive glycosyl donor for direct displacement by a glycosyl acceptor.

Consequently, the strategic approach to using methyl β-D-xylopyranoside as a precursor for glycoside synthesis invariably involves its conversion into a more reactive glycosyl donor. This transformation is a critical preliminary step, converting the stable methyl glycoside into an intermediate with a superior leaving group at the anomeric position. The most common and effective strategy involves a two-step sequence: acetolysis to form a per-O-acetylated sugar, followed by conversion to a glycosyl halide.

The initial step, acetolysis, involves treating the fully protected methyl β-D-xylopyranoside with a mixture of acetic anhydride and a catalytic amount of strong acid, such as sulfuric acid or triflic acid. This reaction cleaves the anomeric methyl glycosidic bond and concurrently acetylates all the free hydroxyl groups, as well as the newly formed anomeric hydroxyl group. The product of this reaction is the poly-acetylated xylose, typically 1,2,3,4-tetra-O-acetyl-D-xylopyranose.

This poly-acetylated intermediate is significantly more versatile for glycosylation purposes. The anomeric acetate group can be readily converted into a more potent leaving group, such as a halide (bromide or chloride). The most common transformation is the reaction with a solution of hydrogen bromide in acetic acid (HBr/AcOH), which selectively replaces the anomeric acetate with a bromine atom, yielding the highly reactive 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide. This glycosyl bromide is an excellent glycosyl donor.

The resulting acyl-protected glycosyl bromide is then used in classical Koenigs-Knorr type glycosylation reactions. In the presence of a promoter, typically a silver or mercury salt (e.g., silver triflate, silver carbonate, or mercury(II) cyanide), the glycosyl bromide reacts with a glycosyl acceptor (an alcohol or another sugar with a free hydroxyl group) to form the desired glycosidic linkage.

The stereochemical outcome of the glycosylation is often influenced by the nature of the protecting group at the C-2 position. In the case of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide, the acetyl group at C-2 can participate in the reaction through a mechanism known as neighboring group participation. This participation leads to the formation of a cyclic acyloxonium ion intermediate, which blocks the α-face of the pyranose ring. The glycosyl acceptor can then only attack from the β-face, resulting in the stereoselective formation of a 1,2-trans-glycosidic linkage, which in the case of xylose corresponds to a β-xyloside.

The following table summarizes the transformation of methyl β-D-xylopyranoside into a reactive glycosyl donor and a representative subsequent glycosylation reaction.

Table 1: Transformation of Methyl β-D-xylopyranoside and Subsequent Glycosylation

StepStarting MaterialReagentsProductTypical YieldPurpose
1Methyl 2,3,4-tri-O-acetyl-β-D-xylopyranosideAcetic anhydride, Sulfuric acid (cat.)1,2,3,4-Tetra-O-acetyl-D-xylopyranoseHighFormation of a versatile intermediate
21,2,3,4-Tetra-O-acetyl-D-xylopyranoseHBr in Acetic Acid2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromideHighFormation of a reactive glycosyl donor
32,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromideGlycosyl Acceptor (e.g., Methanol), Silver(I) oxideMethyl 2,3,4-tri-O-acetyl-β-D-xylopyranosideGood to ExcellentFormation of the new glycosidic bond

Sophisticated Spectroscopic and Structural Elucidation of Methyl Beta D Xylopyranoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy stands as a powerful, non-destructive tool for the detailed structural investigation of Methyl beta-D-xylopyranoside. It provides insights not only into the covalent bonding framework but also into the molecule's dynamic three-dimensional architecture in solution.

The foundational step in any NMR-based structural study is the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum. These chemical shifts are highly sensitive to the local electronic environment of each nucleus. For this compound, standard 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, are employed to assign each resonance to a specific atom in the molecule. The ¹³C NMR spectral data has been well-documented. chemicalbook.com The chemical shifts serve as the basis for more advanced structural analyses, including the determination of coupling constants and the measurement of residual dipolar couplings. chemicalbook.comnih.gov

Table 1: ¹³C NMR Chemical Shifts for this compound Source: ChemicalBook chemicalbook.com

Atom Chemical Shift (ppm)
C1 104.5
C2 73.5
C3 76.5
C4 70.0
C5 65.8

While traditional NMR methods like NOE provide distance restraints, Residual Dipolar Couplings (RDCs) offer complementary information about the orientation of inter-nuclear vectors relative to an external magnetic field. nih.govwikipedia.org RDCs arise when molecules in solution exhibit a slight degree of alignment, causing the normally averaged-out dipolar couplings to become measurable as small splittings. wikipedia.org This technique has been successfully applied to determine the solution structure of this compound with high precision. acs.org In one study, a total of thirty RDCs were measured, including 15 DHH, 4 one-bond ¹DCH, and 11 multi-bond ⁿDCH coupling constants. acs.org These orientation-dependent parameters are crucial for defining the global fold and conformation of the molecule in solution. nih.govacs.org

To induce the necessary partial alignment for RDC measurement, this compound can be dissolved in a dilute liquid crystalline medium. acs.org A common medium used for this purpose is a mixture of C12E5 (pentaethylene glycol monododecyl ether) and hexanol in D₂O. acs.org This lyotropic liquid crystalline phase spontaneously aligns in a strong magnetic field, and this alignment is partially transferred to the dissolved this compound molecules. nih.govacs.org The use of a dilute medium is critical; it induces a weak alignment that is sufficient to measure RDCs while avoiding the spectral complexity that arises from strong orientation, which can be problematic for molecules with many protons. acs.org

The accurate measurement of small, multi-bond RDCs (ⁿDCH) is essential for a robust structural determination. acs.org To this end, new constant-time Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments were developed. acs.org Standard HMBC experiments can be complicated by modulations from homonuclear proton couplings, which can obscure the desired long-range heteronuclear coupling information. researchgate.net The constant-time variant of the HMBC experiment suppresses these homonuclear coupling modulations, allowing for the precise measurement of ⁿDCH coupling constants, which ranged from -6.44 to 4.99 Hz for this compound. acs.org The inclusion of these 11 ⁿDCH couplings was crucial for the successful structure determination, as it increased the number of experimental parameters available for refining the molecular structure. acs.org

The measured RDCs provide powerful restraints for refining the solution structure of this compound. acs.org During the refinement process, geometrical parameters, including bond angles (CCC, CCH) and crucial torsion angles (CCCC, CCCH), are optimized to best fit the experimental RDC data. acs.org Torsion angles define the conformation of the pyranose ring and the orientation of its substituents. These angles directly influence the spatial relationship between atoms and, consequently, their local electronic environments.

Changes in torsion angles can lead to predictable changes in NMR chemical shifts. nih.gov This relationship is the basis for computational tools that use databases of known structures and their corresponding chemical shifts to predict backbone and side-chain torsion angles from experimental shift data. nih.gov For this compound, the refined solution structure obtained from RDC data was found to be very similar to the structure predicted by ab initio calculations, with most bond and dihedral angles differing by less than 1°, validating the accuracy of the RDC-based approach. acs.org Larger differences observed when comparing the solution structure to the neutron diffraction crystal structure are attributed to packing effects in the solid state. acs.org

Determination of Solution Structures Utilizing Residual Dipolar Coupling Constants (RDCs)

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a sensitive probe of molecular structure, particularly in the crystalline state. nih.gov These methods measure the vibrational modes of a molecule, which are determined by the masses of the atoms, the geometry of the molecule, and the forces of the chemical bonds connecting them. The resulting spectrum provides a unique "molecular fingerprint."

For this compound, the vibrational spectra in the crystalline state have been recorded and analyzed. nih.gov The IR spectra are typically examined in the 4000–500 cm⁻¹ region, while Raman spectra are analyzed over a broader range, from 4000 to 20 cm⁻¹. nih.gov A detailed assignment of the observed spectral bands to specific vibrational modes is achieved through normal co-ordinate calculations. nih.gov This involves using a theoretical model, such as a modified Urey-Bradley-Shimanouchi force field (mUBSFF) combined with an intermolecular potential energy function, to calculate the theoretical spectrum. nih.gov By refining the force constants in the model, a strong agreement between the calculated and experimental spectra can be achieved, allowing each observed band in the IR and Raman spectra to be confidently assigned to a specific molecular vibration. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy in Phytochemical Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule, providing a "molecular fingerprint." In the analysis of this compound and related phytochemicals, FTIR helps to confirm the presence of key structural features.

The FTIR spectrum of xylan (B1165943), a complex polysaccharide composed of D-xylose units, reveals characteristic absorption bands. A prominent peak is observed for hydroxyl (O-H) group stretching vibrations around 3436 cm⁻¹, and a smaller peak at approximately 2929 cm⁻¹ corresponds to symmetric C-H stretching. researchgate.net The presence of β-glycosidic linkages between xylose units, a key feature in this compound, is indicated by a medium peak around 900 cm⁻¹. researchgate.net Additionally, a strong peak at 1043 cm⁻¹ is assigned to the C-O stretching in C-O-C linkages. researchgate.net

In a study involving the methanolic extract of various medicinal plants, FTIR analysis was used for the qualitative determination of different biologically active compounds. researchgate.net This preliminary analysis helps to identify the basic phytoconstituents present in a sample before more detailed analysis. researchgate.net The technique has been successfully used to monitor changes in plant cell wall composition and architecture during growth and development. nih.gov

The following table summarizes the characteristic FTIR absorption bands observed in the analysis of xylan and its derivatives, which are relevant to the structure of this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group/Bond Reference
~3436O-H StretchingHydroxyl Group researchgate.net
~2929Symmetric C-H StretchingC-H Bond researchgate.net
~1043C-O StretchingC-O-C Linkage researchgate.net
~900β-glycosidic linkageC-O-C in pyranose ring researchgate.net

Mass Spectrometry for Molecular Identification and Component Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical method for separating and identifying individual volatile compounds within a complex mixture. cabidigitallibrary.org This technique is particularly useful in the analysis of plant extracts, which can contain a multitude of phytochemicals. researchgate.net For carbohydrates like this compound to be analyzed by GC, they must first be converted into volatile derivatives through a process called silylation. cabidigitallibrary.org

In a study of Aganosma dichotoma extracts, GC-MS analysis was instrumental in identifying numerous small molecules. impactfactor.org The methanolic, ethanolic, and chloroform (B151607) extracts were found to contain approximately 78, 60, and 77 compounds, respectively. impactfactor.org This comprehensive profiling allows for the identification of specific compounds, such as this compound, within the complex matrix of the plant extract. researchgate.netimpactfactor.org

The general workflow for GC-MS analysis of plant extracts involves several key steps:

Extraction: The plant material is treated with a solvent (e.g., methanol, ethanol) to isolate the compounds of interest. researchgate.net

Derivatization: For non-volatile compounds like sugars, a chemical modification (silylation) is performed to increase their volatility. cabidigitallibrary.org

Injection and Separation: The derivatized extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column. chemijournal.com

Detection and Identification: As each compound elutes from the column, it enters the mass spectrometer, which generates a unique mass spectrum that can be compared to a library for identification. researchgate.netchemijournal.com

The following table provides an example of compounds that could be identified in a plant extract using GC-MS, showcasing the diversity of chemical constituents that can be analyzed alongside this compound.

Compound Class Example Compound Potential Biological Relevance Reference
TerpenoidsLupeol, α-amyrin, β-amyrinAnti-inflammatory, Antioxidant scielo.org.mx
Sterolsβ-sitosterol, StigmasterolCholesterol-lowering scielo.org.mx
Fatty Acidsn-Hexadecanoic acidAntimicrobial mdpi.com
Phenolic Compoundsp-Coumaric acidAntioxidant mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been applied to derivatives of this compound to elucidate the conformation of the pyranosyl ring.

In a study of methyl 4-O-pivaloyl-β-d-xylopyranoside, a derivative of this compound, the six-membered pyranosyl ring was found to adopt a chair conformation. researchgate.net This is the most stable conformation for pyranose rings. The bulky 4-O-pivaloyl group was observed to be in an equatorial position, which is sterically favorable. researchgate.net

The crystal structure of a molecule is stabilized by a network of intermolecular and intramolecular interactions, primarily hydrogen bonds. X-ray crystallography allows for the detailed analysis of these interactions.

In the crystal structure of methyl 4-O-pivaloyl-β-d-xylopyranoside, molecules are connected by four O—H···O hydrogen bonds, forming zigzag chains along the b-axis. researchgate.net Each molecule in this network acts as both a donor and an acceptor of two hydrogen bonds. researchgate.net This extensive hydrogen-bonding network is a key feature of the crystal packing.

A comparison with unprotected methyl β-d-xylopyranoside reveals that the complexity of the hydrogen-bonding network is reduced upon derivatization. researchgate.net In the unprotected compound, the hydrogen-bonding network is two-dimensional. researchgate.net

In a related disaccharide, methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside, inter-residue hydrogen bonding is observed between the O3 atom of the xylose residue and the O5' atom of the galactose residue. nih.gov Such intramolecular hydrogen bonds play a significant role in determining the conformation of the glycosidic linkage.

The following table summarizes the key hydrogen bond interactions found in the crystal structure of methyl 4-O-pivaloyl-β-d-xylopyranoside.

Donor Acceptor Type of Interaction Reference
O-HOIntermolecular researchgate.net
O-HOIntermolecular researchgate.net
O-HOIntermolecular researchgate.net
O-HOIntermolecular researchgate.net

In some crystal structures, atoms or groups of atoms can occupy more than one position, a phenomenon known as positional disorder. X-ray crystallography can reveal and quantify this disorder.

The crystal structure of methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside, a disaccharide containing a xylopyranosyl unit, exhibits positional disorder in the xylopyranosyl ring. nih.gov This indicates that the ring can adopt slightly different conformations within the crystal lattice.

In another example, methyl β-chitobioside, a disaccharide derivative, shows conformational disorder in the exocyclic hydroxymethyl group of one of its residues. nih.gov The electron density suggests an approximately equal distribution of two different conformers (gauche-gauche and gauche-trans) in the crystal lattice. nih.gov

The study of different crystallographic forms, or polymorphs, is also important as they can have different physical properties. While specific studies on different crystallographic forms of this compound were not found, the existence of positional disorder in related compounds suggests that the xylopyranose ring has some conformational flexibility that could potentially lead to polymorphism under different crystallization conditions.

Advanced Computational and Theoretical Studies of Methyl Beta D Xylopyranoside

Conformational Space Analysis and Dynamics

The flexibility of the pyranose ring and its substituents in methyl beta-D-xylopyranoside gives rise to a complex conformational space. Computational methods are instrumental in characterizing the various stable and transient conformations and the dynamics of their interconversion.

Characterization of Chair, Skew-Boat, and Boat Conformations (e.g., 4C1, 1C4, 2S0, B3,O)

The six-membered pyranose ring of this compound can adopt several conformations, with the chair forms being the most stable. The two primary chair conformations are designated as ⁴C₁ and ¹C₄. In the ⁴C₁ conformation, carbon atoms 1, 2, 3, and 5 are in the plane, with C4 above and C1 below. Conversely, in the ¹C₄ conformation, C1 is above and C4 is below the plane.

Beyond the stable chair conformations, higher-energy forms such as skew-boat (e.g., ²S₀) and boat (e.g., B₃,₀) conformations also exist on the potential energy surface. While less populated, these conformations can be important as intermediates in conformational transitions. Computational studies on derivatives like methyl 2,4-diacetyl-β-D-xylopyranoside have shown that the relative stability of these conformations is influenced by the solvent environment. For instance, in the gas phase, the ¹C₄ chair can be the most stable, but in polar solvents like water, the equilibrium shifts towards the ⁴C₁ chair.

Table 1: Relative Stability of Methyl 2,4-diacetyl-β-D-xylopyranoside Conformations in Different Environments

ConformationGas Phase (Relative Energy, kcal/mol)Water (Relative Energy, kcal/mol)
⁴C₁ Chair1.20.0
¹C₄ Chair0.01.8
²S₀ Skew-Boat2.53.5

Data derived from a computational study on a derivative of this compound and may serve as a model for the parent compound.

Investigation of Ring and Substituent Rotamer Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational modeling, is a powerful tool for investigating these rotameric preferences. By calculating NMR parameters for different conformations and comparing them with experimental data, researchers can determine the most probable orientations of the substituents in solution. These studies reveal a dynamic equilibrium between different rotamers, with the population of each state depending on factors such as solvent and temperature.

Metal Binding Induced Conformational Interconversions

The interaction of this compound with metal ions can induce significant changes in its conformational preferences. Density functional theory (DFT) calculations have been employed to study the complexation of this compound with divalent metal cations such as Mg²⁺, Ca²⁺, Zn²⁺, and Cd²⁺. nih.gov

These studies show that the metal ion can coordinate to different hydroxyl groups of the sugar, forming either bridging or pendant complexes. The formation of these complexes can stabilize otherwise less favorable ring conformations. For example, while the ⁴C₁ conformation is generally preferred in solution, the binding of a metal ion can shift the equilibrium towards the ¹C₄ or even a ²S₀ skew-boat conformation, depending on the coordination mode and the specific metal ion. nih.gov The stability of these metal complexes and the preferred binding sites are also highly dependent on the solvent environment. In aqueous solution, the stability of cationic and pendant neutral complexes is generally reduced compared to the gas phase. nih.gov However, bridging neutral complexes and those involving a deprotonated sugar can be stabilized by increasing solvent polarity. nih.gov For instance, the most stable structure for bridging complexes of the type [M(H₂O)₄]²⁺ involves the metal coordinating to the O3 and O4 atoms of this compound in its ⁴C₁ conformation. nih.gov

Density Functional Theory (DFT) Applications in Electronic Structure Calculations

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure of molecules like this compound. It allows for the accurate calculation of various molecular properties, providing a deeper understanding of their chemical behavior.

Calculation of Chemical Shieldings and Spin-Spin Coupling Constants

DFT calculations can accurately predict NMR parameters such as chemical shieldings and spin-spin coupling constants. By comparing these calculated values with experimental NMR data, the structural and conformational features of this compound in solution can be validated.

Studies have shown excellent agreement between DFT-computed and experimental chemical shifts and coupling constants for this monosaccharide. The calculations have also revealed that the chemical shifts of the anomeric proton, the ring oxygen, and several carbon atoms are highly dependent on the torsional angle around the glycosidic bond (C1-O1). Furthermore, one-bond and three-bond proton-carbon coupling constants involving the anomeric proton also exhibit a strong dependence on this dihedral angle.

Table 2: Calculated NMR Parameters for this compound

ParameterCalculated Value Range
¹J(C1-H1)Varies with C1-O1 torsion
³J(H1-C(Me))Varies with C1-O1 torsion

This table illustrates the dependency of key NMR parameters on the conformation around the glycosidic linkage as determined by DFT calculations.

Evaluation of Homodesmotic Reaction Energies for Conformational Stability

To dissect the various factors contributing to the stability of different conformations, computational chemists employ theoretical constructs like homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the isolation of specific energetic contributions such as ring strain, steric repulsion, and intramolecular interactions.

For derivatives of this compound, the evaluation of homodesmotic reaction energies has shown that the ¹C₄ and ²S₀ conformations can be stabilized by factors like intramolecular hydrogen bonding and the anomeric effect. Conversely, the ⁴C₁ chair conformation generally experiences the least amount of steric repulsion. These calculations provide a quantitative measure of the delicate balance of forces that govern the conformational preferences of this compound.

Quantum Chemical Methods in Stereochemical Studies

Quantum chemical methods provide a powerful lens for dissecting the stereochemical intricacies of this compound. These computational techniques allow for the detailed analysis of electronic effects and the influence of solvents on the molecule's conformational stability.

Analysis of Exo-Anomeric Effects and Solvation Gibbs Energy

The stereochemistry of glycosides like this compound is heavily influenced by the anomeric effect, a phenomenon describing the preference of heteroatomic substituents at the anomeric carbon for the axial position over the sterically less hindered equatorial position. wikipedia.org The exo-anomeric effect, specifically, pertains to the orientation of the aglycone substituent (the methoxy (B1213986) group in this case) relative to the pyranose ring. It arises from a stabilizing interaction, often described as hyperconjugation, between the lone pair of electrons on the endocyclic ring oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond. wikipedia.orgdypvp.edu.in

Theoretical studies on related methyl pyranosides, such as methyl β-D-glucopyranoside, have utilized quantum-chemical methods like PCILO (Perturbative Configuration Interaction using Localized Orbitals) to calculate the energies of various ring conformations. chemicalpapers.com These studies demonstrate that the magnitude of the exo-anomeric effect is sensitive to the surrounding environment. For methyl β-D-glucopyranoside, the calculated exo-anomeric effect values were found to decrease as the polarity of the solvent increased, ranging from 3.8 to 4.6 kJ/mol. chemicalpapers.com This suggests that polar solvents can weaken the stereoelectronic interactions responsible for this effect. dypvp.edu.in

The stability of different conformers in solution is determined by the total Gibbs energy, which includes the Gibbs energy of the isolated molecule and the solvation Gibbs energy. chemicalpapers.com The solvation Gibbs energy component is crucial as it accounts for the interactions between the solute and the solvent molecules, encompassing electrostatic, dispersion, and cavity terms. chemicalpapers.com By calculating these energies, researchers can predict the equilibrium between different conformers in various solvents, providing a more accurate picture of the molecule's behavior in a solution, which is often more biologically relevant than the gas phase. dypvp.edu.in

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are indispensable computational tools for exploring how this compound and its derivatives interact with biological receptors, such as enzymes. These methods predict binding affinities and simulate the dynamic behavior of the ligand-receptor complex over time.

In-silico Screening and Identification of Bioactive Small Molecules

In-silico screening is a computational technique used to search large libraries of small molecules to identify those that are likely to bind to a biological target. nih.gov This approach has been successfully applied to identify bioactive derivatives of xylopyranosides. For instance, a study on a new C-xylopyranoside derivative (C-beta-D-xylopyranoside-2-hydroxy-propane) demonstrated its potential to improve the expression of heparan sulphate-proteoglycans in human skin, highlighting its promise as a dermo-cosmetic agent for fighting skin aging. nih.gov

The process of in-silico screening typically involves:

Library Preparation : A database of compounds, which can include derivatives of this compound, is prepared for docking.

Receptor Preparation : The three-dimensional structure of the target protein is obtained and prepared for the docking simulation. nih.gov

Molecular Docking : The compounds from the library are computationally docked into the active site of the receptor to predict their binding orientation and affinity. enpress-publisher.com

ADMET Analysis : The most promising candidates are often subjected to further computational analysis to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. enpress-publisher.com

This methodology allows for the rapid and cost-effective identification of lead compounds with desirable biological activity and drug-like properties for further preclinical and clinical validation. nih.govenpress-publisher.com

Simulation of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules in a complex over time, providing detailed insights into the stability and dynamics of enzyme-substrate interactions. frontiersin.org These simulations are crucial for validating docking results and understanding the mechanism of enzyme catalysis and inhibition. nih.gov

A biochemical and molecular dynamics study on a novel GH43 α-l-arabinofuranosidase/β-xylosidase investigated the enzyme's interaction with several substrates, including p-nitrophenyl-β-D-xylopyranoside (pNP-β-D-xylopyranoside), a compound structurally related to this compound. frontiersin.org

Molecular Docking Findings: The docking study revealed the binding energy and key interacting residues for the enzyme-substrate complexes.

SubstrateBinding Energy (kcal/mol)Interacting Residues
pNP-β-D-xylopyranosides-7.8Five binding-interacting residues confirmed
pNP-α-L-arabinofuranosides-8.7Gln246, Asp133, Asp26, His245, Pro207
Sugar Beet Arabinan-8.3Seven binding-interacting residues confirmed

This table presents data from a molecular docking study on a GH43 enzyme. frontiersin.org

Molecular Dynamics Simulation Findings: MD simulations were performed to confirm the stability of the docked complexes. The root mean square deviation (RMSD) of the enzyme's backbone atoms was monitored over the simulation time. An RMSD value below 2.5 Å indicated that the enzyme's structure remained stable upon substrate binding. frontiersin.org The pNP-β-D-xylopyranoside complex showed a higher solvent-accessible surface area (SASA) profile compared to other complexes, suggesting an expansion in the complex's volume during the simulation. frontiersin.org

These simulations provide an atomic-level understanding of substrate recognition and can guide rational enzyme engineering to develop new enzymes with improved performance for applications like biorefining. frontiersin.org

Enzymatic Interactions and Biological Metabolism of Methyl Beta D Xylopyranoside

Methyl beta-D-xylopyranoside as a Substrate or Inhibitor for Glycosidases

Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The interaction of this compound with these enzymes can be as a substrate, leading to its breakdown, or as an inhibitor, blocking the enzyme's active site.

Research has shown that this compound is generally a poor substrate for many β-glucosidases. For instance, the recombinant β-glucosidase Td2F2 from a compost microbial metagenome exhibited very little activity towards p-nitrophenyl-β-D-xylopyranoside, even after extended incubation. nih.gov This indicates a high degree of specificity of such enzymes for their primary substrates, like glucose-containing compounds. nih.gov

Similarly, a β-xylosidase from Weissella sp. strain 92, designated WXyn43, showed significantly higher activity on p-nitrophenyl-β-D-xylopyranoside (pNPX) compared to p-nitrophenyl-α-L-arabinofuranoside (pNPAf), confirming its classification as a true β-xylosidase with minor side-activity. nih.gov The enzyme's ability to hydrolyze xylooligosaccharides (XOS) further underscores its role in xylan (B1165943) degradation. nih.gov

In some cases, this compound can act as an inhibitor of glycosidases. Inhibition experiments using acetylxylan esterase from Streptomyces lividans with methyl 2,4-di-O-acetyl-β-D-xylopyranoside as the substrate and this compound as an inhibitor did not support the involvement of the free hydroxyl group in enzyme-substrate binding. nih.gov

Table 1: Glycosidase Activity with Xylopyranoside Derivatives

EnzymeSourceSubstrateRelative Activity (%)
Td2F2Compost Metagenomep-nitrophenyl-β-D-xylopyranosideVery Low nih.gov
WXyn43Weissella sp. strain 92p-nitrophenyl-β-D-xylopyranoside (pNPX)100 nih.gov
WXyn43Weissella sp. strain 92p-nitrophenyl-α-L-arabinofuranoside (pNPAf)~4.5 nih.gov

Investigations into Acetylxylan Esterase Activity and Deacetylation Mechanisms

Acetylxylan esterases (AXEs) are crucial enzymes in the complete breakdown of acetylated xylan, a major component of hemicellulose. nih.gov They catalyze the removal of acetyl groups from the xylan backbone, which increases the accessibility of the polysaccharide to other hydrolytic enzymes like xylanases. nih.gov this compound and its acetylated derivatives are instrumental in elucidating the mechanisms of these enzymes.

Acetylxylan esterase (AcXE) from Schizophyllum commune has been shown to catalyze the transfer of acetyl groups to this compound and other carbohydrates. nih.gov In a microemulsion system containing n-hexane, vinyl acetate (B1210297), and sodium dioctylsulfosuccinate (DOSS), the enzyme achieved over 60% conversion of this compound into its acetylated derivatives. nih.gov This was the first reported instance of a reverse reaction catalyzed by an acetylxylan esterase. nih.gov The enzyme was also capable of acetylating other carbohydrates, including methyl β-D-cellobioside and various oligosaccharides. nih.gov

To understand the catalytic mechanism of acetylxylan esterases, researchers have utilized deoxy and deoxy-fluoro analogues of acetylated this compound. Studies on the acetylxylan esterase from Streptomyces lividans revealed that the enzyme removes 2- or 3-O-acetyl groups from methyl 2,4-di-O-acetyl- and 3,4-di-O-acetyl-β-D-xylopyranoside. nih.gov When the free hydroxyl group was substituted with a hydrogen or fluorine atom, the rate of deacetylation was significantly reduced, although the regioselectivity was not altered. nih.gov This highlights the importance of the vicinal hydroxyl group in the deacetylation process, possibly through the formation of an ortho-ester intermediate or by activating the acyl leaving group. nih.gov

Further research with acetylxylan esterases from Schizophyllum commune and Trichoderma reesei using 2-deoxy, 3-deoxy, 2-deoxy-2-fluoro, and 3-deoxy-3-fluoro derivatives of di-O-acetylated this compound also demonstrated the unique structural requirements of these enzymes. nih.gov The enzymes showed differences in their need for a trans vicinal hydroxyl group for deacetylation at C-2 and C-3 and their tolerance to the presence of trans vicinal acetyl groups. nih.gov

Table 2: Effect of Hydroxyl Group Modification on Deacetylation Rate by Streptomyces lividans Acetylxylan Esterase

Substrate AnalogueModificationEffect on Deacetylation Rate
Deoxy analogueReplacement of free hydroxyl with hydrogenMarkedly reduced nih.gov
Deoxy-fluoro analogueReplacement of free hydroxyl with fluorineMarkedly reduced nih.gov

Carbohydrate esterase family 16 (CE16) includes acetyl esterases with specific activities. While detailed studies specifically on Trichoderma reesei TrCE16 AcE with this compound were not found in the provided search results, the broader family of acetyl esterases from T. reesei has been studied. These enzymes are known to deacetylate native xylan. researchgate.net An acetyl esterase from T. reesei was capable of liberating acetic acid from short glucomannan (B13761562) oligomers, whereas the acetyl xylan esterase from the same organism could not act on these substrates, indicating distinct substrate specificities among these enzymes. researchgate.net Generally, hemicellulose deacetylating carbohydrate esterases are grouped into classes CE1-7 and CE16. nih.gov

The removal of acetyl groups from xylan by acetyl esterases is a critical step for the complete enzymatic hydrolysis (saccharification) of this polysaccharide. researchgate.net The high degree of acetylation in hemicellulose, particularly in hardwoods, presents a significant barrier to hydrolysis. researchgate.net The synergistic action of acetyl esterases and xylanases leads to a more efficient breakdown of acetylated xylan. researchgate.net In the absence of esterases, xylanases can only cleave a limited number of glycosidic bonds. researchgate.net The addition of acetyl esterases increases both the rate and extent of xylan breakdown, leading to a higher release of fermentable sugars. nih.govresearchgate.net This cooperative action is essential for the effective utilization of lignocellulosic biomass in various biotechnological applications. researchgate.net

Influence of this compound on Xylanase Induction in Microorganisms

This compound, a structural analog of xylobiose, plays a significant role in the induction of xylanase synthesis in various microorganisms. While it does not typically serve as a primary carbon source for growth, its presence can substantially enhance the production of this key enzyme, which is crucial for the breakdown of xylan, a major component of hemicellulose.

In the bacterium Cellulomonas flavigena, this compound has been shown to act as a positive modulator of xylanase production. nih.gov When used as the sole carbon source, it does not induce xylanase synthesis. nih.gov However, when supplemented in cultures containing xylan or sugarcane bagasse, it leads to a significant increase in extracellular xylanase activity. nih.gov Specifically, the addition of this compound to media with xylan or sugarcane bagasse resulted in a 25% and 46% increase in xylanase production, respectively. nih.gov This suggests that while not a direct inducer on its own in this organism, it acts as a potent enhancer in the presence of complex substrates. Interestingly, the combination of xylan and this compound led to a noticeable accumulation of reducing sugars, an effect not seen with sugarcane bagasse and the inducer. nih.gov

Beyond Cellulomonas, this compound is recognized as a xylanase inducer in other bacteria, such as Streptomyces sp., and in yeasts like Cryptococcus and Trichosporon. oup.com In the yeast Cryptococcus albidus, the induction of xylanase by methyl-β-xylopyranoside is further influenced by cyclic AMP (cAMP), which can double the enzyme production. oup.com However, cAMP does not alleviate the repression of xylanase synthesis caused by D-xylose. oup.com It is noteworthy that the effectiveness of β-xylopyranosides as inducers can be dependent on the structure of the aglycon group. oup.com

The mechanism of induction is thought to involve the uptake of these low molecular weight compounds, which then trigger the expression of xylanase genes. oup.com This allows for the production of the enzyme in the absence of the natural polymeric substrate, xylan. oup.com

MicroorganismSubstrateEffect of this compound Supplementation on Xylanase Production
Cellulomonas flavigenaXylan25% increase nih.gov
Cellulomonas flavigenaSugarcane Bagasse46% increase nih.gov
Cryptococcus albidusThis compoundInduces xylanase; production doubled with cAMP oup.com
Streptomyces sp.-Induces xylanase oup.com
Trichosporon sp.-Induces xylanase oup.com
Table 1: Effect of this compound on Xylanase Production in Various Microorganisms.

Hydrolysis and Enzymic Deacylation by Serum Esterases

The metabolism of this compound and its acylated derivatives has been investigated, particularly concerning their interaction with serum esterases. Research has focused on the enzymatic deacylation of acylated forms of this compound, which are synthetic compounds where one or more hydroxyl groups are esterified with acyl groups like pivaloyl or acetyl.

A study involving the hydrolysis of acylated methyl beta-D-xylopyranosides by rabbit serum and isolated rabbit serum esterases demonstrated the enzymatic removal of these acyl groups. nih.gov Specifically, various partially pivaloylated and acetylated derivatives of this compound were subjected to hydrolysis. nih.gov The esterases present in the rabbit serum were capable of catalyzing the deacylation of these compounds. nih.gov

Further research into the mode of action of acetylxylan esterase from Streptomyces lividans has provided more detailed insights using deoxy and deoxy-fluoro analogues of acetylated this compound. usda.gov This study compared the deacetylation of methyl 2,4-di-O-acetyl- and 3,4-di-O-acetyl-beta-D-xylopyranoside with their modified counterparts. usda.gov The findings highlighted that the removal of the hydroxyl group at position 2 or 3 significantly reduced the rate of deacetylation at that position. usda.gov The enzyme almost exclusively deacetylated position 2 or 3, with 4-mono-O-acetyl derivatives being the primary initial products. usda.gov

Similarly, acetylxylan esterases from Schizophyllum commune and Trichoderma reesei have been shown to deacetylate various acetates of this compound, including 2,3,4-tri-O-, 2,4-di-O-, and 3,4-di-O-acetates. nih.gov The rate of deacetylation was found to be dependent on the specific enzyme and the structure of the substrate, particularly the requirement for a trans vicinal hydroxy group for deacetylation at C-2 and C-3. nih.gov

It is important to note that these studies focus on the deacylation of modified this compound and not the hydrolysis of the glycosidic bond of the parent, non-acylated compound by serum esterases.

Compound Name
This compound
Xylobiose
Xylan
Sugarcane Bagasse
D-xylose
cyclic AMP
Pivaloyl
Acetyl
Methyl 2,4-di-O-acetyl-beta-D-xylopyranoside
Methyl 3,4-di-O-acetyl-beta-D-xylopyranoside
4-mono-O-acetyl derivatives
Methyl 2,3,4-tri-O-acetyl-beta-D-xylopyranoside
Table 2: List of Compound Names Mentioned in the Article.

Biological and Biochemical Research on Methyl Beta D Xylopyranoside

Role in Glycosaminoglycan (GAG) Biosynthesis and Regulation

Methyl beta-D-xylopyranoside plays a significant role in the study of GAG biosynthesis by acting as an initiator of GAG chain synthesis, independent of the cell's natural proteoglycan core proteins. This property allows researchers to investigate the downstream processes of GAG elongation, modification, and secretion.

Priming and Inhibition of GAG Chain Initiation by Xylosides

Beta-D-xylosides, including this compound, function as artificial acceptors for the initiation of GAG chains. frontiersin.org In the normal biosynthesis of proteoglycans, GAG chains are attached to a core protein via a xylose residue. Exogenously supplied xylosides can permeate the cell and compete with these native core proteins for the enzymes that initiate GAG synthesis. frontiersin.org This results in the inhibition of GAG attachment to their core proteins and the concomitant synthesis of a large number of free GAG chains initiated on the xyloside primer. frontiersin.orgnih.gov This process effectively uncouples GAG synthesis from protein synthesis, providing a powerful method to study the regulation of GAG chain formation.

Impact on Chondroitin (B13769445) Sulfate (B86663) and Heparan Sulfate Secretion and Matrix Incorporation

The use of xylosides has a profound impact on the secretion and composition of the extracellular matrix. Treatment of cells with β-D-xylosides leads to a significant increase in the synthesis and secretion of GAG chains, particularly chondroitin sulfate (CS). frontiersin.org These xyloside-initiated GAGs are typically smaller in size compared to their counterparts attached to core proteins. For instance, in skeletal muscle cell cultures, xyloside-linked chondroitin sulfate chains were found to be significantly smaller than the core protein-bound chains (24,000 vs. 65,000 in molecular weight, respectively). frontiersin.orgnih.gov

Furthermore, specific xyloside derivatives can differentially affect the synthesis of various GAGs. For example, the use of 4-methylumbelliferyl-β-d-xyloside has been shown to stimulate CS synthesis, and its effects can be modulated by other compounds, leading to a reduction in the amount of secreted xyloside-CS chains. nih.gov This highlights the utility of xylosides in dissecting the regulatory mechanisms governing the secretion and matrix incorporation of both chondroitin sulfate and heparan sulfate (HS).

Structural Importance of the Aglycon in GAG Priming

The aglycon portion of the xyloside, which is the non-sugar part of the molecule, plays a critical role in determining the type of GAG chain that is synthesized. Research has demonstrated that the nature of the aglycon can influence whether the xyloside primes the synthesis of chondroitin sulfate/dermatan sulfate (DS) alone, or both heparan sulfate and chondroitin sulfate/dermatan sulfate.

This differential priming ability is crucial for studying the distinct biological roles of these different GAG classes. For example, some xylosides with specific aromatic aglycons have been shown to preferentially inhibit the growth of transformed cells, a phenomenon linked to the type of GAG chain they prime.

Contributions to Understanding Carbohydrate Metabolism and Interactions

This compound is utilized in broader studies of carbohydrate metabolism and molecular interactions. It has been employed as a substrate in studies investigating the enzymatic activity of acetylxylan esterase, which catalyzes transacetylation reactions involving carbohydrates. nih.gov Such studies are fundamental to understanding the metabolic pathways of complex carbohydrates.

Moreover, theoretical studies, such as those using density functional theory, have investigated the interaction of this compound with metal ions like Mg2+, Ca2+, Zn2+, and Cd2+. numberanalytics.com These studies provide insights into the conformational preferences and binding properties of the sugar in the presence of biologically relevant cations, which is essential for understanding its behavior in physiological environments. numberanalytics.com

Applications in Cell Biology Studies

The ability of xylosides to modulate GAG synthesis makes them powerful tools in cell biology, particularly for investigating cellular processes that are dependent on the extracellular matrix and cell surface proteoglycans.

Investigation of Cell Adhesion and Detachment Processes

Glycosaminoglycans are known to be critically involved in cell signaling processes that regulate cell growth, proliferation, and the promotion of cell adhesion. nih.gov GAGs, as major components of the extracellular matrix, interact with a variety of proteins, including those involved in cell adhesion. numberanalytics.com By inhibiting the normal synthesis of proteoglycans and promoting the secretion of free GAG chains, xylosides can be used to probe the role of specific proteoglycans and GAGs in cell adhesion and detachment.

Observed Protective Effects Against Environmental Stressors in Cellular Models

Research into the direct protective effects of this compound against specific environmental stressors like oxidative damage or radiation in cellular models is not extensively documented in publicly available literature. However, studies have investigated its influence on the cellular microenvironment, specifically the composition and integrity of the extracellular matrix (ECM) in human endothelial cells. The ECM is crucial for cell survival, signaling, and maintaining tissue homeostasis. Alterations to the ECM can be considered a cellular response to an environmental stimulus, in this case, the introduction of this compound.

In studies involving confluent cultures of human endothelial cells, the presence of this compound was found to significantly alter the secretion and incorporation of proteoglycans, which are essential components of the extracellular matrix. ebi.ac.uk Normally, these cells incorporate substantial amounts of heparan sulfate, chondroitin sulfate, and dermatan sulfate into their ECM. ebi.ac.uk However, treatment with this compound led to a significant decrease (approximately 70%) in the incorporation of labeled proteoglycans into the extracellular matrix. ebi.ac.uk

Interestingly, while diminishing ECM incorporation, this compound stimulated a 2.5-fold increase in the secretion of labeled glycosaminoglycan chains into the cell culture medium. ebi.ac.uk This suggests that the compound acts as an initiator for the synthesis of glycosaminoglycan chains but interferes with their subsequent attachment to core proteins to form proteoglycans that would be deposited into the matrix. Specifically, the secretion of chondroitin sulfate into the medium was markedly stimulated. ebi.ac.ukebi.ac.uk

These changes in the extracellular matrix composition have a direct impact on cell behavior. The study noted that cell detachment from an extracellular matrix depleted of proteoglycans was significantly faster than from a normal matrix. ebi.ac.ukebi.ac.uk This indicates that by altering the ECM, this compound can influence cell-substratum adhesion, a critical factor in cell survival and response to environmental cues.

The table below summarizes the observed effects of this compound on the extracellular matrix in human endothelial cell cultures.

ParameterObservation in the Presence of this compoundReference
Incorporation of Proteoglycans into ECMDiminished by approximately 70% ebi.ac.uk
Secretion of Glycosaminoglycan Chains into MediumStimulated 2.5-fold ebi.ac.uk
Secretion of Chondroitin Sulfate into MediumMarkedly stimulated ebi.ac.ukebi.ac.uk
Secretion of Heparan Sulfate into MediumSlight increase ebi.ac.ukebi.ac.uk
Major Proteoglycan in ECM of Treated CellsHeparan Sulfate (89%) ebi.ac.uk
Major Glycosaminoglycans in Medium of Treated CellsChondroitin Sulfate (62%) and Heparan Sulfate (34%) ebi.ac.uk
Cell AdhesionFaster detachment from proteoglycan-depleted matrix ebi.ac.ukebi.ac.uk

Applications of Methyl Beta D Xylopyranoside in Drug Discovery and Medicinal Chemistry Research

Utilization as a Scaffold for the Synthesis of Bioactive Compounds

Methyl beta-D-xylopyranoside provides a foundational structure for the synthesis of more complex and biologically active molecules. nih.gov Its hydroxyl groups offer multiple sites for chemical modification, allowing for the creation of diverse derivatives. mdpi.com The process often involves selective protection of these hydroxyl groups, followed by the introduction of various functional groups to alter the molecule's properties and biological activity. nih.gov For instance, it has been used in studies to evaluate versatile protecting groups, a crucial step in the multi-step synthesis of complex carbohydrate-based molecules. mdpi.com

The development of novel glycosides from a this compound core is an active area of research for pharmaceutical applications. The synthesis of carbohydrate derivatives is a key aspect of biochemical and medicinal research, aiming to create compounds with therapeutic benefits. nih.gov By attaching different non-sugar moieties (aglycones) to the xylopyranoside unit, scientists can generate compounds with a wide range of biological effects.

A notable example is the synthesis of a new class of D-xylopyranosides containing a quaternary ammonium (B1175870) aglycone. nih.gov Certain derivatives from this class, particularly those with longer alkyl chains, have demonstrated significant antimicrobial activity against various fungi and bacteria. nih.gov Another area of exploration involves the creation of C-glycosides, such as C-β-D-xylopyranosyl-methane, which are being investigated for their potential to inhibit cancer and vascular sclerosis. mdpi.com

Table 1: Examples of Synthesized this compound Derivatives and Their Applications
Derivative ClassAglycone TypeInvestigated ApplicationReference(s)
N-[2-(2′,3′,4′-tri-O-acetyl-α/β-d-xylopyranosyloxy)ethyl]ammonium bromidesQuaternary AmmoniumAntimicrobial Agents nih.gov
C-Methyl-β-D-xylopyranosideMethane (C-glycoside)Anticancer, Anti-vascular sclerosis mdpi.com
Acylated Methyl β-D-xylopyranosidesPivaloyl, AcetylEnzyme Substrate Studies mdpi.com
Methyl 2,4-diacetyl-beta-D-xylopyranosideMethyl (with acetyl groups)Probes for Carbohydrate Metabolism nih.gov

Explorations in Enzyme-Targeted Drug Development

This compound and its derivatives are valuable tools for studying and targeting enzymes. The compound itself is a known substrate for the enzyme xylosidase, making it a useful molecule for biochemical assays. Furthermore, derivatives like acylated Methyl beta-D-xylopyranosides have been used to study the activity of esterases, enzymes that cleave ester bonds. mdpi.com

A significant area of research is the compound's effect on the synthesis of proteoglycans and glycosaminoglycans (GAGs). nih.gov this compound can act as a primer for GAG chain synthesis, initiating the production of free GAG chains that are not attached to a core protein. This property allows researchers to study the roles of proteoglycans in various cellular processes, such as cell adhesion. By influencing the production of specific GAGs like heparan sulfate (B86663) and chondroitin (B13769445) sulfate, these xylosides provide a method to probe the enzymes involved in the GAG biosynthetic pathway, which can be targets for therapeutic intervention in diseases where these processes are dysregulated.

Research on Phytochemical Small Molecules as Therapeutic Candidates

Naturally occurring xylosides, found in various plants, are a source of inspiration for therapeutic candidates. Many compounds isolated from plants used in traditional medicine are glycosides, where a sugar like xylose is attached to a bioactive phytochemical. nih.gov For example, terpene xylosides are commonly found in herbs and are investigated for various properties. nih.gov Flavonoids, another major class of phytochemicals, often exist as glycosides, and quercetin-3-D-xylopyranoside is one such naturally occurring example. nih.gov The study of these natural products, such as sesquiterpenoids from the Atractylodes genus which includes xylopyranoside derivatives, helps in identifying new bioactive scaffolds.

The therapeutic potential of phytochemicals, including various glycosides, extends to cardiovascular diseases. Flavonoids, for instance, have been shown to reduce the risk of cardiovascular disease through various mechanisms, including antioxidant and anti-inflammatory effects. nih.gov Research has also been conducted on complex glycosides, such as a cardenolide isolated from Aegle marmelos, which demonstrated protective effects against chemically-induced cardiotoxicity in animal models. mdpi.com

While the broad class of phytochemicals is under investigation for cardioprotective effects, specific research directly linking this compound or its simple derivatives to the treatment of myocardial infarction is not prominent in the available scientific literature. This indicates a potential area for future investigation to determine if the therapeutic activities observed in related phytochemicals could be replicated or enhanced with xyloside derivatives specifically tailored for cardiovascular conditions.

Development of Analogues and Derivatives with Modified Biological Activities

The modification of the this compound structure is a key strategy for developing analogues with enhanced or novel biological activities. By adding or altering chemical groups on the xylopyranose ring or the aglycone, scientists can fine-tune the molecule's properties to improve its efficacy and selectivity. For example, the synthesis of N-[2-(2′,3′,4′-tri-O-acetyl-d-xylopyranosyloxy)ethyl]ammonium bromides, a class of d-xylopyranosides with a quaternary ammonium aglycone, yielded compounds with antimicrobial activity. nih.gov It was found that modifying the length of the alkyl chain on the nitrogen atom directly influenced the antimicrobial potency, with longer chains resulting in greater activity against certain fungi and bacteria. nih.gov

A significant focus of derivative development has been the investigation of anticancer properties. Various D-xylopyranoside derivatives have shown promise in this area. For example, studies on 4-O-(2′,3′,4′-tri-O-methyl-β-d-xylopyranosyl) diphyllin (B1215706) and its analogues have indicated potential anticancer properties against several cell lines. nih.gov Similarly, attaching the xylopyranose sugar to ellipticine, an antitumor alkaloid, has been explored as a strategy to improve its solubility and medicinal utility. nih.gov

Research into triterpene glycosides from plants of the Cimicifuga species has identified compounds with a β-D-xylopyranoside moiety that exhibit growth-inhibitory effects on human breast cancer cells. The studies demonstrated that modifications, such as the addition of an acetyl group, could enhance the cytotoxic activity of these natural products.

Table 2: Growth Inhibitory Activity of D-Xylopyranoside Derivatives Against Human Breast Cancer Cells
CompoundCell LineIC₅₀ (µg/ml)IC₅₀ (µM)Reference
25-acetyl-7,8-didehydrocimigenol 3-O-beta-d-xylopyranosideMDA-MB-4533.25.0
7,8-didehydrocimigenol 3-O-beta-d-xylopyranosideMDA-MB-4537.212.1
Actein (beta-d-xylopyranoside)MDA-MB-4535.78.4

Research on this compound as a Viral Enzyme Inhibitor Remains Unexplored

Despite extensive searches of scientific literature, no specific research has been published on the efficacy of this compound as an inhibitor of viral enzymes, including the SARS-CoV-2 protease.

While the quest for novel antiviral agents has led researchers to investigate a wide array of chemical compounds, this compound has not been a subject of these investigations according to publicly available data. The provided outline for an article on this compound, specifically focusing on its application in drug discovery against viral enzymes, cannot be fulfilled at this time due to a lack of foundational research in this area.

Scientists have explored other structurally similar carbohydrate derivatives for their potential against viruses. For instance, studies have been conducted on methyl β-D-galactopyranoside, a different sugar derivative, for its potential to inhibit the SARS-CoV-2 protease. However, these findings are not applicable to this compound, and per the specific constraints of the request, information on other compounds cannot be substituted.

The current body of scientific work on this compound focuses on its role in other biochemical processes, such as its effects on proteoglycan synthesis and cell adhesion, or its use as a chemical tool in organic synthesis. There is no evidence to suggest it has been considered or tested for its ability to inhibit viral replication or the function of viral enzymes.

Therefore, the section on "Research on Potential Inhibitors of Viral Enzymes (e.g., SARS-CoV-2 Protease)" including any detailed research findings or data tables, cannot be generated. Further research would be required to determine if this compound has any potential applications in the field of antiviral drug discovery.

Future Research Perspectives and Emerging Directions for Methyl Beta D Xylopyranoside

Advanced Synthetic Strategies for Complex Methyl beta-D-xylopyranoside Architectures

Future research is poised to develop more sophisticated synthetic methodologies for creating complex molecular structures based on this compound. A primary focus will be the regioselective modification of its hydroxyl groups. Current methods often require extensive use of protecting groups, which can be inefficient. Novel strategies are needed to achieve selective functionalization at specific positions of the xylose ring, enabling the construction of intricate architectures with defined stereochemistry.

One promising avenue is the application of enzymatic and chemo-enzymatic approaches. Enzymes, with their inherent specificity, could offer a more direct route to selectively modify the xylopyranoside core. Additionally, the development of novel catalysts for glycosylation reactions will be crucial. For instance, cooperatively catalyzed activation of thioglycosides using reagents like iodine and iron(III) trifluoromethanesulfonate (B1224126) has shown promise for stereoselective glycosidic bond formation. mdpi.com Further exploration of such catalytic systems could lead to more efficient and selective syntheses of complex oligosaccharides and glycoconjugates containing this compound.

Isotope labeling is another area ripe for advancement. The synthesis of isotopically labeled this compound, such as with ¹⁸O, has been achieved for analytical purposes. nih.gov Future work could focus on developing more efficient and versatile labeling strategies to incorporate isotopes like ¹³C and ¹⁵N, which would be invaluable for detailed NMR studies of molecular interactions and dynamics.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

A significant area of future research will be to unravel the detailed molecular mechanisms through which this compound exerts its biological effects. It is known to influence the synthesis and secretion of glycosaminoglycans (GAGs) like chondroitin (B13769445) sulfate (B86663) and heparan sulfate. ebi.ac.ukebi.ac.uk For example, in human endothelial cell cultures, this compound decreases the incorporation of proteoglycans into the extracellular matrix while stimulating the secretion of GAG chains into the medium. ebi.ac.ukebi.ac.uk

Future studies should aim to identify the specific enzymes and cellular pathways that are modulated by this compound. Investigating its impact on the expression and activity of glycosyltransferases, sulfotransferases, and other enzymes involved in GAG biosynthesis will be critical. Furthermore, its effect on cell adhesion and detachment processes warrants deeper investigation. ebi.ac.uk Understanding how the altered GAG profile induced by this compound affects cell-matrix interactions at a molecular level could reveal novel therapeutic targets. For instance, its analog, 4-methyl umbelliferyl-beta-D-xylopyranoside, has been shown to affect chondrogenesis and proteoglycan synthesis in chick limb bud mesenchymal cell cultures, suggesting that even with altered polysaccharide synthesis, normal chondrogenic maturation can occur. nih.gov

Integration of Multi-Omics Data in Glycobiology Research

The field of glycobiology is increasingly moving towards a systems-level understanding, which necessitates the integration of multiple "omics" datasets. nih.gov Future research on this compound will greatly benefit from this multi-omics approach. By combining glycomics data (the study of the entire complement of sugars in an organism) with genomics, transcriptomics, proteomics, and metabolomics, a more holistic picture of the biological roles of this compound can be obtained. nih.govnih.gov

For example, integrating genomic data could identify genetic variations that influence an individual's response to this compound. Transcriptomic and proteomic analyses could reveal changes in gene and protein expression profiles in response to treatment with the compound, providing insights into the signaling pathways it modulates. nih.gov Metabolomic studies could identify downstream metabolic changes resulting from the altered GAG synthesis. This integrated approach will be essential for building comprehensive models of how this compound functions within complex biological systems and for identifying potential biomarkers. nih.gov

Development of Novel Analytical and Spectroscopic Methodologies

Advancements in analytical techniques are crucial for furthering our understanding of this compound and its derivatives. While techniques like gas chromatography-mass spectrometry (GC-MS) are currently used, there is a need for more sensitive and high-throughput methods. nih.gov The development of novel liquid chromatography-mass spectrometry (LC-MS/MS) methods, for instance, could enable more detailed structural characterization and quantification of complex xylosides and their metabolites in biological samples. nih.gov

Furthermore, advanced NMR spectroscopy techniques are vital for determining the three-dimensional structure and conformation of this compound and its complexes in solution. ebi.ac.uk Techniques that measure residual dipolar couplings can provide precise structural information. ebi.ac.uk The development of new NMR experiments and computational methods for interpreting these data will be essential for understanding the conformational dynamics that govern its biological activity.

Predictive Modeling for Biological Activity and Conformation

Computational modeling and simulation are becoming increasingly powerful tools in chemical and biological research. For this compound, future research should focus on developing predictive models for its biological activity and conformational preferences. Density functional theory (DFT) calculations have already been used to study the interaction of this compound with metal ions and to understand how these interactions influence its ring conformation. nih.gov

Future modeling efforts could be expanded to predict how structural modifications to the xylopyranoside scaffold will affect its binding to biological targets, such as enzymes involved in GAG biosynthesis. Molecular dynamics simulations can be employed to explore the conformational landscape of this compound and its derivatives in different solvent environments and upon interaction with biomolecules. These predictive models will be invaluable for the rational design of new xyloside-based compounds with enhanced or novel biological activities, potentially accelerating the discovery of new therapeutic agents.

Exploration of this compound in Biomaterials Science

The unique properties of xylans, which are polymers composed of D-xylopyranoside units, make them attractive for applications in biomaterials science. mdpi.com Future research should explore the potential of incorporating this compound and its derivatives into novel biomaterials. For instance, the hydroxyl groups of xylan (B1165943) can be chemically modified to create materials with tailored properties. mdpi.com

One area of interest is the development of hydrogels and scaffolds for tissue engineering. The ability of xylosides to influence the extracellular matrix suggests they could be used to create biomimetic materials that promote specific cellular responses, such as cell adhesion or differentiation. Furthermore, the use of xylan-based materials as drug delivery vehicles is a promising avenue. By functionalizing these materials with targeting ligands or stimuli-responsive groups, it may be possible to create "smart" biomaterials that deliver therapeutic agents to specific sites in the body. The development of quercetin (B1663063) derivatives with improved solubility and stability through glycosylation highlights the potential of such modifications for therapeutic applications. dovepress.com

Expanding Therapeutic and Biotechnological Applications

Building upon a deeper understanding of its molecular mechanisms and the development of advanced synthetic and analytical tools, future research will focus on expanding the therapeutic and biotechnological applications of this compound and its derivatives. Its ability to modulate GAG synthesis suggests potential applications in diseases where GAGs play a pathological role, such as cancer and inflammatory disorders. For instance, secondary metabolites from Rheum tataricum, including glycosides, have shown cytotoxic activity against cancer cell lines. mdpi.com

In biotechnology, this compound could be used as a tool to study the roles of specific GAGs in various biological processes. Furthermore, its derivatives could be developed as probes for imaging and tracking GAGs in living systems. The development of custom protein synthesis and specialty commercial manufacturing solutions will also play a role in producing these complex molecules for research and therapeutic use. cphi-online.com As our knowledge of the "glycome" expands, so too will the potential applications of this versatile sugar derivative in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing Methyl beta-D-xylopyranoside, and how do they validate its structure?

  • Methodological Answer : this compound is typically characterized using FTIR, GC-MS, and LC-MS. FTIR identifies functional groups (e.g., hydroxyl and glycosidic bonds) via absorption bands at ~3400 cm⁻¹ (O-H stretch) and ~1070 cm⁻¹ (C-O-C glycosidic linkage). GC-MS and LC-MS provide molecular weight confirmation and fragmentation patterns. For example, GC-MS analysis of Aganosma dichotoma extracts identified the compound by comparing retention indices and mass spectra with standards . LC-MS further distinguishes it from co-eluting compounds in complex matrices.

Q. How is this compound synthesized, and what are the advantages of chemo-enzymatic approaches?

  • Methodological Answer : Synthesis involves glycosylation of xylose derivatives. Chemo-enzymatic routes use glycosidases (e.g., from Dictyoglomus thermophilum) to catalyze glycosidic bond formation under mild conditions, minimizing harsh reagents. For derivatives, regioselective acetylation/deacetylation steps (e.g., lipase PS catalysis) enable selective modifications at specific hydroxyl groups. This method achieves high yields (e.g., 58% for methyl 4-O-benzyl-2,3-anhydro-beta-D-lyxopyranoside) and avoids toxic byproducts .

Q. How is this compound utilized as a substrate in enzymatic assays?

  • Methodological Answer : The compound serves as a substrate for acetylxylan esterases (AcXEs) to study deacetylation kinetics. For instance, AcXEs from Streptomyces lividans preferentially deacetylate methyl 2,3,4-tri-O-acetyl-beta-D-xylopyranoside at positions 2 and 3, monitored via HPLC or TLC. This specificity aids in understanding enzyme mechanisms in hemicellulose degradation .

Advanced Research Questions

Q. What computational methods are used to study this compound's interactions with metal ions, and what insights do they provide?

  • Methodological Answer : Density functional theory (DFT) simulations reveal that divalent cations (Mg²⁺, Zn²⁺) preferentially bind to O3 and O4 in the 4C₁ ring conformation. Solvent effects (e.g., aqueous vs. chloroform) alter stability: neutral bridging complexes ([M(OH)₂(H₂O)₂1]) are stabilized in polar solvents. These findings guide applications in metal-ion-mediated catalysis or drug delivery systems .

Q. How can regioselective sulfation of this compound derivatives be achieved, and what analytical techniques confirm the substitution pattern?

  • Methodological Answer : Regioselective sulfation is achieved using dibutyltin oxide to activate hydroxyl groups, followed by reaction with trimethylamine/SO₃ complex. For example, sulfation at the terminal 4-OH of methyl beta-D-xylobioside is confirmed via ¹H/¹³C NMR (e.g., downfield shifts of ~3–4 ppm for sulfated carbons) and X-ray crystallography, as demonstrated for sodium this compound 4-O-sulfate .

Q. What in silico strategies are employed to evaluate this compound's potential as a therapeutic agent?

  • Methodological Answer : Molecular docking against hub genes (e.g., CASP3, VEGFA) identifies binding affinities (e.g., −8.2 kcal/mol for CASP3), prioritized using AI tools like AutoDock Vina. Pharmacokinetic parameters (e.g., LogP, bioavailability) are predicted via SwissADME, while toxicity is assessed using ProTox-II. These methods validate its cardioprotective potential in myocardial infarction studies .

Q. How does enzymatic acetyl migration influence the regioselectivity of this compound derivatives?

  • Methodological Answer : Acetyl migration in derivatives like methyl 3,4-di-O-acetyl-beta-D-xylopyranoside is monitored using kinetic assays. Lipase-catalyzed deacetylation shows that enzyme-mediated transfer (e.g., to position 2) exceeds spontaneous migration rates. This is quantified via time-course NMR or mass spectrometry, revealing mechanisms critical for designing stable glycoside analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.